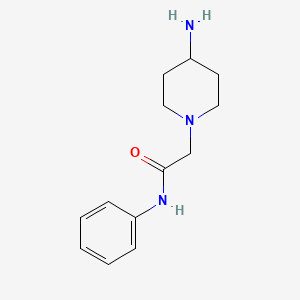

2-(4-aminopiperidin-1-yl)-N-phenylacetamide

Description

Contextualization within Relevant Chemical Classes and Scaffolds

The structure of 2-(4-aminopiperidin-1-yl)-N-phenylacetamide can be deconstructed into two primary components: a piperidine (B6355638) ring and an acetamide (B32628) moiety. Both of these structural motifs are of profound importance in the design and function of biologically active molecules.

The piperidine ring can serve both as a key part of the pharmacophore that interacts directly with a biological target and as a versatile building block to achieve the desired three-dimensional conformation and physical properties of a drug molecule. mdpi.com

Table 2: Examples of Therapeutic Areas for Piperidine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes/Compounds |

|---|---|

| Oncology | Anticancer agents encyclopedia.pubresearchgate.net |

| Central Nervous System | Antipsychotics (e.g., Haloperidol), Analgesics (e.g., Fentanyl), Alzheimer's disease therapy (e.g., Donepezil) encyclopedia.pubresearchgate.netijnrd.org |

| Allergies | Antihistamines (e.g., Fexofenadine, Loratadine) ijnrd.org |

| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial, Antifungal agents researchgate.net |

| Cardiovascular | Antihypertensive agents researchgate.net |

| Pain and Inflammation | Analgesic and Anti-inflammatory agents researchgate.net |

The acetamide group, with the chemical formula CH3CONH2, is the simplest amide derived from acetic acid. patsnap.com In medicinal chemistry, the acetamide linkage and its derivatives are crucial structural units found in a wide array of biologically active compounds. nih.gov The amide bond can form hydrogen bonds, which influences a molecule's solubility and its ability to interact with the active sites of proteins and enzymes. patsnap.com

N-substituted acetamide derivatives have shown promise in inhibiting enzymes linked to various diseases, making them valuable in the design of drugs for conditions ranging from cancer to bacterial infections. patsnap.com Furthermore, the acetamide functional group is often utilized in prodrug design, a strategy used to modify a drug's pharmacokinetic parameters or improve its chemical properties. archivepp.com Research has demonstrated that phenylacetamide derivatives can act as potential anticancer agents. nih.gov

Rationale for Investigation of the this compound Scaffold

The rationale for investigating this specific scaffold is rooted in the principles of medicinal chemistry, which often involve combining known pharmacophores to create novel compounds with potentially enhanced or new therapeutic activities.

The combination of the piperidine and N-phenylacetamide moieties in a single molecule creates a unique chemical entity with significant, yet largely unexplored, therapeutic potential. While the individual components are well-studied, their specific linkage in this compound presents new avenues for research.

Studies on structurally related compounds provide a strong basis for this exploration. For example, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives was synthesized and found to have a high affinity and selectivity for sigma1 receptors, suggesting potential applications as radiotracers for imaging studies of the central nervous system. nih.gov In another study, 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were developed as novel inhibitors of carbonic anhydrase isoforms IX and XII, which are associated with cancer. nih.gov One of these compounds demonstrated an inhibitory effect on breast cancer cell proliferation. nih.gov These findings indicate that the broader structural class has promising biological activities that warrant further investigation.

The design of molecules like this compound is guided by foundational principles of medicinal chemistry. A key concept is the development of structure-activity relationships (SAR), which involves systematically modifying a molecule's structure to understand how these changes affect its biological activity. nih.govnih.gov By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for the desired pharmacological effect. researchgate.net

The synthesis of this scaffold represents a "molecular hybridization" approach, where two or more pharmacophoric units are combined. This strategy aims to create a new molecule that may interact with multiple biological targets or exhibit a novel mechanism of action. The piperidine core provides a rigid, three-dimensional structure that is often beneficial for binding to protein targets, while the N-phenylacetamide portion offers opportunities for various substitutions to fine-tune the compound's electronic and steric properties, thereby modulating its biological activity. nih.gov

Overview of Research Methodologies Applicable to Novel Compound Exploration

The investigation of a novel compound such as this compound involves a multidisciplinary approach that spans chemical synthesis, biological screening, and computational analysis.

Chemical Synthesis: The first step is the development of efficient and scalable synthetic routes to produce the target compound and its analogues. nih.govcbijournal.com This allows for the creation of a library of related molecules for subsequent biological evaluation and SAR studies.

Biological Screening: Once synthesized, compounds undergo screening to identify any biological activity. frontiersin.org This can be done through two major approaches: target-based screening, which tests the compound's effect on a specific, disease-relevant target like an enzyme or receptor, and phenotypic screening, which observes the compound's effect on whole cells or organisms. frontiersin.org High-throughput screening (HTS) technologies enable the rapid testing of large numbers of compounds.

Biophysical and Biological Studies: For compounds that show initial promise (so-called "hits"), further studies are conducted to characterize their mechanism of action. nih.gov These can include enzymatic assays to determine inhibitory constants (e.g., IC50 values) and binding assays to measure affinity for a target (e.g., Ki values). nih.govnih.gov Cell-based assays are used to assess effects like cytotoxicity against cancer cell lines. nih.gov

Computational Modeling: In silico methods are increasingly used to accelerate the drug discovery process. Molecular docking can predict how a compound might bind to the three-dimensional structure of a target protein, helping to rationalize observed SAR data. nih.gov Computational tools can also predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the research process. ucj.org.ua More recently, generative AI algorithms are being used to design and evaluate vast numbers of theoretical compounds that have never been synthesized before. mit.edu

Structure-Activity Relationship (SAR) Analysis: This is an iterative process where the data from biological testing are used to guide the synthesis of new, improved analogues. researchgate.net By systematically altering different parts of the molecular scaffold and observing the impact on activity, researchers can build a comprehensive understanding of the key structural requirements for the desired biological effect. nih.gov

Integrated Approach of Synthetic, Biological, and Computational Studies

An integrated study combining synthetic, biological, and computational data for this compound has not been identified in published research.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-11-6-8-16(9-7-11)10-13(17)15-12-4-2-1-3-5-12/h1-5,11H,6-10,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPJCVVJLVJNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Investigations of 2 4 Aminopiperidin 1 Yl N Phenylacetamide

In Vitro Target Identification and Characterization

The initial stages of preclinical research for a compound like 2-(4-aminopiperidin-1-yl)-N-phenylacetamide would typically involve a series of in vitro experiments to identify its biological targets and characterize its interactions with them.

High-Throughput Screening for Biological Activity Profiling

High-throughput screening (HTS) is a foundational step in modern drug discovery, allowing for the rapid assessment of large numbers of compounds against a panel of biological targets. dovepress.comembopress.orgenamine.net This process helps to identify initial "hits" that show activity in a particular assay. For a novel compound, HTS would be employed to broadly profile its activity across various target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and proteases. The results of such screens would provide the first clues as to the potential therapeutic applications of the compound.

Receptor Binding Assays (e.g., GPCRs, Ion Channels)

Once initial activity is detected, receptor binding assays are used to quantify the affinity of a compound for a specific receptor. merckmillipore.comnih.govnih.gov These assays typically involve the use of a radiolabeled or fluorescently labeled ligand that is known to bind to the target receptor. The test compound is then introduced to see if it can displace the labeled ligand, thereby indicating its own binding affinity. Such assays are crucial for determining the potency and selectivity of a new chemical entity. sigmaaldrich.com For derivatives of 4-aminopiperidine (B84694), which are known to interact with various receptors, a broad panel of binding assays would be necessary to establish a comprehensive binding profile. nih.gov

Enzyme Inhibition Assays (e.g., Kinases, Proteases, Esterases, Oxidoreductases)

Enzymes are another major class of drug targets. nih.govnih.gov Enzyme inhibition assays are performed to determine if a compound can interfere with the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. researchgate.net The concentration of the compound required to reduce enzyme activity by half (IC50) is a key parameter determined from these studies. Given the structural motifs present in this compound, it would be plausible to screen it against a variety of enzymes to identify any potential inhibitory activity.

Cellular Pharmacological Evaluations

Following target identification and initial characterization, the investigation moves to a cellular context to understand how the compound affects cell function.

Cell-Based Functional Assays for Receptor Agonism/Antagonism

Cell-based functional assays are designed to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). americanpeptidesociety.org These assays can measure various downstream cellular responses, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression. For a compound interacting with a GPCR or ion channel, these functional assays are critical for elucidating its pharmacological effect.

Cellular Pathway Modulation Studies (e.g., Signaling Cascade Analysis)

To gain a deeper understanding of a compound's mechanism of action, researchers investigate its effects on intracellular signaling pathways. nuvisan.com Techniques such as Western blotting, ELISA, and mass spectrometry can be used to measure changes in the phosphorylation state or expression levels of key signaling proteins. This analysis helps to connect the interaction of the compound with its molecular target to the ultimate cellular response.

While the general principles of preclinical pharmacological investigation are well-established, specific data for this compound is not available in the reviewed sources. The information presented above describes the typical experimental workflow that would be applied to characterize the pharmacological properties of such a compound.

Phenotypic Screening in Relevant Cell Models (e.g., Cell Proliferation, Differentiation, Apoptosis Induction)

Phenotypic screening of this compound and its analogues has been instrumental in elucidating their potential as therapeutic agents, particularly in the context of oncology. This approach allows for the assessment of a compound's effect on cell behavior without a preconceived target, providing a broad view of its biological impact. Studies on structurally related phenylacetamide and piperidine-acetamide derivatives have demonstrated significant effects on cell proliferation and the induction of apoptosis in various cancer cell lines.

Research into a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives revealed notable antiproliferative activity. nih.gov For instance, in chemically induced hypoxic conditions, the 4-fluoro substituted analogue, compound 7h , showed a marked inhibitory effect on the proliferation of the MCF-7 breast cancer cell line, with an IC50 value of 1.20 μM. nih.gov This suggests that modifications to the phenylacetamide core can yield potent anti-proliferative agents.

Similarly, studies on other phenylacetamide derivatives have highlighted their cytotoxic potential against various cancer cell lines. A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their anticancer properties. nih.gov The results indicated that these compounds were particularly effective against the PC3 prostate carcinoma cell line. nih.gov Specifically, compounds bearing a nitro moiety displayed greater cytotoxic effects than those with a methoxy (B1213986) group. nih.gov For example, compound 2b (with an m-nitro substituent) and compound 2c (with a p-nitro substituent) were the most active against the PC3 cell line, with IC50 values of 52 μM and 80 μM, respectively. nih.gov In the MCF-7 cell line, compound 2c was the most potent in this series, with an IC50 of 100 μM. nih.gov

Further investigations into a broader class of phenylacetamide derivatives have shown that these molecules can trigger apoptosis through the upregulation of key proteins like Bcl-2, Bax, and FasL, as well as increasing caspase 3 activity. tbzmed.ac.ir One derivative, in particular, demonstrated a potent dose-dependent inhibition of cell growth in MCF7, MDA-MB468, and PC12 cell lines, with an IC50 value of 0.6±0.08 μM against the latter two. tbzmed.ac.ir These findings collectively underscore the potential of the phenylacetamide scaffold, shared by this compound, to modulate critical cellular processes like proliferation and apoptosis, making it a valuable backbone for the development of novel therapeutic agents. The induction of apoptosis is a key mechanism, with evidence showing that related compounds can cause significant DNA fragmentation, a hallmark of programmed cell death. nih.govresearchgate.net

Table 1: Cytotoxic Activity of Phenylacetamide Analogues in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Compound 7h (4-fluoro) | MCF-7 (Breast) | IC50 | 1.20 μM | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Compound 2b (m-nitro) | PC3 (Prostate) | IC50 | 52 μM | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Compound 2c (p-nitro) | PC3 (Prostate) | IC50 | 80 μM | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Compound 2c (p-nitro) | MCF-7 (Breast) | IC50 | 100 μM | nih.gov |

| Phenylacetamide Derivative | 3d Derivative | MDA-MB-468 (Breast) | IC50 | 0.6±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide Derivative | 3d Derivative | PC-12 (Pheochromocytoma) | IC50 | 0.6±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide Derivative | 3c Derivative | MCF-7 (Breast) | IC50 | 0.7±0.08 μM | tbzmed.ac.ir |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Rational Design of Structural Modifications (e.g., Substituent Effects, Isosteric Replacements, Ring Expansions/Contractions)

The rational design of analogues based on the this compound scaffold is guided by structure-activity relationship (SAR) studies, which aim to optimize potency, selectivity, and pharmacokinetic properties. nih.govrsc.org Research on related N-(1-benzylpiperidin-4-yl)phenylacetamide and 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide series provides significant insights into the effects of various structural modifications. nih.govnih.gov

Substituent Effects: The nature and position of substituents on the aromatic rings are critical determinants of biological activity. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the phenylacetamide aromatic ring significantly influenced binding affinity for sigma receptors. nih.gov

Halogen Substitution: Generally, halogen substitutions (Cl, Br, F) on the phenylacetamide ring maintained high affinity for sigma1 receptors while increasing affinity for sigma2 receptors. The position was also crucial, with 3-substituted analogues often showing higher affinity for both receptor subtypes compared to 2- or 4-substituted versions. nih.gov

Electron-Donating Groups: The introduction of electron-donating groups like hydroxyl (OH), methoxy (OMe), or amino (NH2) resulted in moderate affinity for sigma1 receptors but significantly weakened or eliminated affinity for sigma2 receptors. nih.gov

In the 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide series, which are inhibitors of carbonic anhydrase (CA), substitutions on a terminal phenyl ring attached to the piperidine (B6355638) nitrogen were explored. nih.gov

A 4-hydroxy substitution (Compound 7b ) produced the most effective inhibitor of the hCA XII isoform (Ki = 4.3 nM). nih.gov

A 4-fluoro substitution (Compound 7h ) yielded the most potent inhibitor of the hCA IX isoform (Ki = 1.2 nM). nih.gov

These findings suggest that for this compound, substitutions on the N-phenyl ring could be a key strategy for modulating activity. Electron-withdrawing groups like halogens or nitro groups may enhance cytotoxic potency, while electron-donating groups could alter the selectivity profile.

Isosteric Replacements and Ring Modifications: Isosteric replacement of the phenyl ring in the phenylacetamide moiety with other aromatic systems like thiophene, naphthyl, or indole (B1671886) has been shown to have no significant effect on sigma1 receptor affinity in related scaffolds. nih.gov However, replacement with imidazole (B134444) or pyridyl rings led to a drastic loss of affinity. nih.gov This indicates that while some flexibility in the aromatic system is tolerated, the electronic and steric properties of the ring are important. For the this compound core, replacing the N-phenyl ring with other bioisosteres could be a viable strategy to fine-tune its biological profile, provided the essential pharmacophoric features are maintained.

Table 2: Impact of Phenyl Ring Substituents on Biological Activity of Acetamide (B32628) Analogues This table is interactive. You can sort and filter the data.

| Compound Series | Substituent Group | Position on Phenyl Ring | Observed Effect | Reference |

|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Halogens (Cl, Br, F) | 3-position | Increased affinity for sigma1 and sigma2 receptors | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Nitro (NO2) | 3-position | Increased affinity for sigma1 and sigma2 receptors | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Hydroxyl (OH) | Any | Weakened affinity for sigma2 receptors | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Methoxy (OMe) | Any | Weakened affinity for sigma2 receptors | nih.gov |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Hydroxy (OH) | 4-position | Potent inhibition of hCA XII (Ki = 4.3 nM) | nih.gov |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Fluoro (F) | 4-position | Potent inhibition of hCA IX (Ki = 1.2 nM) | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Nitro (NO2) | 3- and 4-positions | Higher cytotoxic effect vs. methoxy analogues | nih.gov |

Impact of Stereochemistry on Biological Activity

Stereochemistry is a critical factor that can profoundly influence the pharmacological activity of chiral compounds, including those containing a piperidine ring. nih.gov Although this compound itself is achiral, the introduction of substituents on either the piperidine or acetamide portions can create stereogenic centers. The spatial arrangement of atoms in these chiral analogues can dictate their interaction with biological targets, affecting potency, selectivity, and metabolism. nih.gov

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Studies on related piperidine-containing molecules have demonstrated the importance of stereochemistry. For example, research on new series of piperidin-4-ol derivatives showed that their specific stereochemical configuration was essential for their antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, investigations into other chiral compounds have revealed that stereochemistry can affect not only target binding but also cellular uptake. nih.gov In some cases, the enhanced biological activity of a specific isomer is attributed to its stereoselective transport into the cell. nih.gov

For analogues of this compound, if a chiral center is introduced, it would be imperative to synthesize and test individual enantiomers. This separation would allow for the determination of which stereoisomer carries the desired activity and would prevent potential complications from the distomer. Such an approach is crucial for developing a drug with an optimized therapeutic index and a clear understanding of its mechanism of action at the molecular level.

Mapping Pharmacophores for Molecular Interactions

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to a specific biological target and elicit a response. pharmacophorejournal.comnih.gov For the this compound scaffold, a pharmacophore model can be developed based on the structures of known active analogues to guide the design of new, potentially more potent compounds. pharmacophorejournal.com

Based on the core structure and SAR data from related compounds, a hypothetical pharmacophore model for this class can be proposed. Key features would likely include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group is a prominent hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The N-H group of the acetamide and the primary amine (-NH2) on the piperidine ring can both act as hydrogen bond donors.

Hydrophobic/Aromatic Regions: The N-phenyl ring provides a significant hydrophobic and aromatic region, which is likely crucial for interaction with the target, potentially through pi-pi stacking or hydrophobic interactions.

Positive Ionizable Feature: The basic nitrogen of the 4-aminopiperidine moiety would be protonated at physiological pH, presenting a positive charge that could engage in ionic interactions with an acidic residue in the target's binding pocket.

Molecular docking studies on related 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives have confirmed the importance of these interactions. nih.gov In their binding to carbonic anhydrase, the models showed significant coordination mediated by the sulfonamide group (an analogue for the amino group), hydrogen bonding involving the amide linker, and additional interactions from the aromatic rings. nih.gov Validating such a pharmacophore model involves assessing its ability to distinguish between known active and inactive compounds. pharmacophorejournal.com Once validated, this model can serve as a 3D query to screen virtual compound libraries, identifying novel scaffolds that possess the key pharmacophoric features and are therefore more likely to exhibit the desired biological activity. nih.gov

Computational and Cheminformatics Studies of 2 4 Aminopiperidin 1 Yl N Phenylacetamide

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are foundational techniques used to visualize and understand the three-dimensional interactions between a ligand, such as 2-(4-aminopiperidin-1-yl)-N-phenylacetamide, and its target protein. These methods provide a dynamic picture of the binding process, conformational changes, and the stability of the resulting complex.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govnih.gov This method involves sampling a high number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their binding affinity. researchgate.net For this compound, docking studies can identify key amino acid residues that form crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. semanticscholar.orgresearchgate.net

The process begins by preparing the 3D structures of both the ligand and the target protein. Docking algorithms then place the ligand into the active site, and scoring functions estimate the binding free energy for each pose. researchgate.net The resulting scores help rank potential binding modes, with lower energy scores typically indicating more favorable interactions. researchgate.net These predictions provide a static snapshot of the most probable binding conformation, guiding further optimization of the ligand's structure to enhance potency and selectivity. semanticscholar.org

Table 1: Example Docking Results for this compound with a Hypothetical Protein Target

| Docking Software | Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| AutoDock Vina | Vina Score | -8.5 | ASP120, TYR330 | Hydrogen Bond |

| Glide | GlideScore | -9.2 | TRP85, PHE340 | Hydrophobic (π-π stacking) |

| MOE | London dG | -7.9 | LYS75 | Electrostatic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govrsc.org MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals conformational changes and the persistence of key interactions identified in docking. semanticscholar.org

Table 2: Summary of Molecular Dynamics Simulation Analysis for a Ligand-Protein Complex

| Analysis Metric | Average Value | Interpretation |

| Protein RMSD | 1.5 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD | 0.8 Å | The ligand maintains a stable binding pose within the active site. |

| Hydrogen Bond Occupancy (Ligand-ASP120) | 85% | The hydrogen bond is highly stable and crucial for binding. |

| System Potential Energy | -350,000 kJ/mol | The overall system is energetically stable. |

Homology Modeling of Target Proteins (if crystal structure unavailable)

When the experimental 3D structure of a target protein has not been determined by methods like X-ray crystallography or NMR spectroscopy, homology modeling can be used to generate a predictive model. nih.govlongdom.org This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.gov

The process involves four main steps:

Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank or PDB) for homologous proteins with known structures. A suitable template should have a high sequence identity, typically above 30%, to ensure structural similarity. nih.govsemanticscholar.org

Sequence Alignment: The target sequence is aligned with the template sequence to identify conserved and variable regions. nih.gov

Model Building: A 3D model of the target protein is constructed based on the coordinates of the aligned template structure. nih.gov

Model Assessment and Refinement: The quality of the generated model is evaluated using tools like Ramachandran plots, which assess the stereochemical quality of the protein backbone. semanticscholar.org The model may then be refined to correct any structural inaccuracies. nih.gov The resulting model can then be used for subsequent docking and molecular dynamics studies. vlifesciences.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are valuable for predicting the activity of novel compounds and for understanding which molecular properties are key to their function. nih.gov

QSAR models can be developed in two or three dimensions to predict the biological activity of derivatives of this compound.

2D-QSAR: These models correlate biological activity with physicochemical properties or "descriptors" calculated from the 2D structure of the molecules. semanticscholar.org Descriptors can include electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity) parameters. nih.gov Multiple Linear Regression (MLR) is often used to generate an equation that links these descriptors to the observed activity. researchgate.net

3D-QSAR: These models consider the three-dimensional properties of the molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. semanticscholar.org In these approaches, a set of structurally aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.gov The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS), generating a model that can be visualized as a 3D contour map indicating regions where modifications to the structure would likely increase or decrease activity. nih.gov

Table 3: Example of a 2D-QSAR Equation for Activity Prediction

| Model Equation | Statistical Parameters |

| pIC₅₀ = 0.5 * (logP) - 0.2 * (TPSA) + 1.5 * (Indicator_Variable) + 3.4 | r² = 0.85, q² = 0.72 |

| Where pIC₅₀ is the predicted biological activity, logP is the lipophilicity, and TPSA is the topological polar surface area. |

Descriptor Selection and Statistical Validation of QSAR Models

The development of a robust and predictive QSAR model is critically dependent on the careful selection of relevant molecular descriptors and rigorous statistical validation. nih.gov Descriptors are numerical values that encode different aspects of a molecule's structure and properties. scilit.com The goal is to select a subset of descriptors that have a strong correlation with biological activity without being correlated with each other. nih.gov

Once a model is built, it must be thoroughly validated to ensure its statistical significance and predictive power. mdpi.com Key validation metrics include:

Coefficient of determination (r²): Measures how well the model fits the training set data. A value greater than 0.6 is generally considered acceptable. uniroma1.it

Leave-one-out cross-validation coefficient (q²): Assesses the internal predictive ability of the model. A q² value greater than 0.5 indicates good internal predictivity. mdpi.comuniroma1.it

External validation (pred_r²): The model's ability to predict the activity of an external test set of compounds (not used in model generation) is evaluated. This is considered the most stringent test of a model's predictive power. mdpi.comderpharmachemica.com

Table 4: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Value | Acceptable Threshold | Description |

| r² (Training Set) | 0.88 | > 0.6 | Goodness of fit for the data used to build the model. |

| q² (Cross-Validation) | 0.79 | > 0.5 | Indicates good internal predictive ability. |

| pred_r² (Test Set) | 0.81 | > 0.6 | Demonstrates strong predictive power on an external dataset. |

| F-statistic | 67.5 | High value | Indicates the statistical significance of the model. researchgate.net |

| RMSE (Root Mean Square Error) | 0.24 | Low value | Measures the average error in the predicted values. researchgate.net |

Applications of QSAR in Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of lead optimization, QSAR models are invaluable tools for predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources.

For a series of compounds based on the this compound scaffold, a QSAR study would involve synthesizing a library of derivatives with variations at specific positions, such as the phenyl ring or the aminopiperidine moiety. The biological activity of these compounds would be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods, such as multilinear regression or machine learning algorithms, are then used to develop a model that links these descriptors to the observed activity. nih.gov

The resulting QSAR model can be used to:

Predict Potency: Estimate the biological activity of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates.

Guide Structural Modifications: The model can highlight which structural features and physicochemical properties are critical for activity. For instance, a model might indicate that electron-withdrawing groups on the phenyl ring increase potency, guiding chemists to design analogues with such features.

Understand Mechanism of Action: By revealing the key molecular properties that govern activity, QSAR can provide insights into the interactions between the ligand and its biological target.

While a specific QSAR model for this compound is not published, studies on related piperidine (B6355638) derivatives have successfully used QSAR to predict toxicity and other biological activities, demonstrating the utility of this approach for this class of compounds. nih.gov

In Silico ADME Prediction and Molecular Property Calculations

In silico (computer-based) methods are frequently used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. nih.gov These predictions help in the early identification of molecules with potentially poor pharmacokinetic profiles, allowing for their modification or deprioritization.

Prediction of Physicochemical Properties (e.g., pKa, Lipophilicity, Topological Polar Surface Area)

Physicochemical properties are fundamental determinants of a compound's pharmacokinetic behavior. Various software programs can calculate these properties based on the molecular structure of this compound. These predicted values provide a first pass assessment of its potential drug-like qualities.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 233.31 g/mol | Influences absorption and distribution; typically <500 for oral drugs. americanelements.comchiralen.com |

| logP (Lipophilicity) | ~1.5 - 2.5 | Affects solubility, permeability, and metabolism. A value between 1 and 3 is often considered optimal. |

| Topological Polar Surface Area (TPSA) | ~67.4 Ų | Predicts cell permeability. Values <140 Ų are generally associated with good oral bioavailability. nih.gov |

| Hydrogen Bond Donors | 2 | Influences binding to targets and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences binding to targets and solubility. |

| pKa (strongest basic) | ~9.5 - 10.5 | The primary amine on the piperidine ring is the most basic site, affecting ionization state at physiological pH, which impacts solubility and target binding. nih.gov |

| pKa (strongest acidic) | ~16.0 - 17.0 | The amide N-H is weakly acidic. |

Note: The values in this table are estimations based on computational algorithms and have not been experimentally verified for this specific compound.

Computational Assessment of Metabolic Hot Spots and Sites of Metabolism

Identifying potential sites of metabolism, or "metabolic hot spots," is crucial for improving a compound's metabolic stability and half-life. Computational tools can predict which parts of a molecule are most susceptible to metabolism, primarily by Cytochrome P450 (CYP) enzymes. moldiscovery.comnih.gov

For this compound, a structural analysis suggests several potential metabolic hot spots:

N-dealkylation: The bond between the piperidine nitrogen and the acetamide (B32628) methylene (B1212753) group could be a site for oxidative cleavage.

Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation, particularly at the para-position, a common metabolic pathway for aromatic rings.

Piperidine Ring Oxidation: The C-H bonds on the piperidine ring, especially those adjacent to the nitrogen, are susceptible to oxidation.

Amide Hydrolysis: The amide bond could undergo hydrolysis, although this is generally a slower metabolic process compared to oxidation.

Computational programs like MetaSite or StarDrop's P450 models analyze the molecule's accessibility and reactivity within simulated CYP active sites to rank these potential metabolic sites. moldiscovery.comresearchgate.net This information would allow medicinal chemists to strategically modify the structure, for instance, by introducing a fluorine atom to the phenyl ring to block hydroxylation, thereby enhancing metabolic stability.

Ligand Efficiency and Drug-Likeness Assessment (excluding direct clinical interpretation)

Drug-likeness and ligand efficiency are concepts used to evaluate the quality of a compound as a potential drug candidate.

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, logP, and hydrogen bond donors/acceptors. Based on the predicted physicochemical properties in the table above, this compound generally complies with these rules, suggesting it possesses a favorable profile for oral bioavailability.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy, non-hydrogen atoms). It is calculated as: LE = -ΔG / N where ΔG is the binding free energy and N is the number of heavy atoms.

LE helps in selecting compounds that make efficient use of their atoms to achieve binding, a desirable trait in lead optimization. nih.govresearchgate.net For example, if this compound (which has 17 heavy atoms) were found to have a binding affinity (Ki) of 100 nM, its LE would be approximately 0.54 kcal/mol per heavy atom, which is considered a very efficient value. Other related metrics like Lipophilic Ligand Efficiency (LLE) assess potency relative to lipophilicity, guiding the development of compounds that are both potent and have a lower risk of off-target effects. nih.gov

| Metric | Formula | Significance |

| Ligand Efficiency (LE) | (1.37 * pKi) / Heavy Atom Count | Measures the binding energy per atom. Good starting points often have LE ≥ 0.3. |

| Lipophilic Ligand Efficiency (LLE) | pKi - logP | Relates potency to lipophilicity. An LLE > 5 is often a goal in lead optimization. nih.gov |

Note: Calculation of these metrics requires experimental binding affinity data (pKi), which is not publicly available for this compound.

De Novo Design and Scaffold Hopping Approaches

Computational Generation of Novel Analogues Based on Pharmacophore Models

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Starting with the structure of this compound, a pharmacophore model can be generated. This model would likely include:

A hydrogen bond donor feature from the primary amine.

A hydrogen bond acceptor from the amide carbonyl oxygen.

A hydrophobic/aromatic feature representing the phenyl ring.

A positive ionizable feature corresponding to the basic piperidine nitrogen.

This pharmacophore model can then be used as a query to computationally screen large virtual libraries of compounds to find new molecules that match the required 3D arrangement of features but have different underlying chemical scaffolds. nih.gov This process is known as scaffold hopping . Scaffold hopping is a powerful strategy to discover novel, patentable chemical series with potentially improved properties, such as better selectivity or pharmacokinetics, while retaining the desired biological activity. acs.org De novo design programs can take this a step further by using the pharmacophore model as a blueprint to computationally "grow" entirely new molecules atom-by-atom within the constraints of a target's binding site. chemicalbook.com

Virtual Screening for Identification of Related Chemotypes

Information regarding the use of this compound in virtual screening studies to identify related chemotypes is not available in the reviewed scientific literature. Computational drug discovery campaigns often employ virtual screening to explore large chemical databases for novel compounds with similar properties to a known active molecule. This process can involve various techniques, such as similarity searching based on molecular fingerprints, pharmacophore modeling, or scaffold hopping. However, no published research could be found that applies these methods to this compound.

Consequently, there are no research findings, hit compounds, or corresponding data tables to present for this specific subsection.

Preclinical in Vitro Adme and Pharmacokinetics for 2 4 Aminopiperidin 1 Yl N Phenylacetamide

Metabolic Stability Studies

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. These studies evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver.

Microsomal stability assays are a common initial screen for metabolic lability. Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs). In this assay, 2-(4-aminopiperidin-1-yl)-N-phenylacetamide would be incubated with liver microsomes from humans and relevant preclinical species (e.g., rat, mouse, dog) in the presence of necessary cofactors like NADPH. evotec.com The concentration of the parent compound would be monitored over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The data generated from this assay would typically be presented in a table format, showing the percentage of the compound remaining at various time points. From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) would be calculated. evotec.com These values help in predicting the in vivo hepatic clearance of the compound. A high clearance in this assay suggests that the compound is rapidly metabolized, which might lead to a short duration of action in the body.

| Species | Incubation Time (min) | % Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available |

| Table 1: Representative Data Table for Microsomal Stability of this compound. No specific experimental data is publicly available for this compound. |

Hepatocyte stability assays provide a more comprehensive assessment of metabolic stability as they contain a full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors in an intact cellular system. evotec.combioduro.com In this assay, cryopreserved or fresh hepatocytes from different species would be incubated with this compound. thermofisher.comcreative-bioarray.com Similar to the microsomal stability assay, the disappearance of the parent compound over time is measured to determine the in vitro half-life and intrinsic clearance. evotec.com

This assay is considered to be more predictive of in vivo hepatic clearance than microsomal stability assays because it accounts for both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes. creative-bioarray.com The results would be presented in a similar tabular format as the microsomal stability data.

| Species | Incubation Time (min) | % Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Human | Data not available | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available |

| Table 2: Representative Data Table for Hepatocyte Stability of this compound. No specific experimental data is publicly available for this compound. |

Understanding the metabolic fate of a drug candidate is crucial, as metabolites can be pharmacologically active, inactive, or even toxic. Following incubation in microsomal or hepatocyte assays, the samples would be analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to identify the major metabolites of this compound.

HRMS provides accurate mass measurements, which aid in the determination of the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) would then be used to fragment the metabolite ions, providing structural information and helping to pinpoint the site of metabolic modification (e.g., hydroxylation, N-dealkylation, glucuronidation). The identified metabolic pathways would be crucial for understanding the compound's clearance mechanisms and potential for drug-drug interactions.

Permeability and Absorption Characterization

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. In vitro permeability assays are used to predict this absorption potential.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that assesses a compound's passive permeability across an artificial lipid membrane. sigmaaldrich.comnih.gov This assay is a good predictor of transcellular passive diffusion, a primary route of absorption for many drugs. evotec.com In a typical PAMPA experiment, a solution of this compound would be placed in a donor well, and its diffusion across the artificial membrane into an acceptor well would be measured over time.

The results are expressed as an apparent permeability coefficient (Pe or Papp). sigmaaldrich.com Compounds are often categorized as having low, medium, or high permeability based on their Papp values, which can be correlated with in vivo oral absorption. nih.gov

| Assay Condition | Apparent Permeability (Pe, 10⁻⁶ cm/s) | Permeability Classification |

| pH 5.0 | Data not available | Data not available |

| pH 6.2 | Data not available | Data not available |

| pH 7.4 | Data not available | Data not available |

| Table 3: Representative Data Table for PAMPA Permeability of this compound. No specific experimental data is publicly available for this compound. |

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption. researchgate.netenamine.net Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express many of the transporters and enzymes found in the small intestine. nih.gov This model can therefore assess not only passive diffusion but also active transport and efflux mechanisms. enamine.net

In this assay, this compound would be added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the Caco-2 cell monolayer. The rate of its appearance on the opposite side would be measured to determine the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A). nih.gov The ratio of the B-to-A and A-to-B Papp values (the efflux ratio) can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein. enamine.net

| Transport Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

| Apical to Basolateral (A-B) | Data not available | Data not available | Data not available |

| Basolateral to Apical (B-A) | Data not available | ||

| Table 4: Representative Data Table for Caco-2 Permeability of this compound. No specific experimental data is publicly available for this compound. |

Plasma Protein Binding

The extent to which a drug binds to proteins in the blood plasma, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter. This binding is reversible and influences the drug's distribution, availability to reach its target site, and its clearance from the body. Only the unbound fraction of a drug is generally considered pharmacologically active.

Equilibrium Dialysis or Ultrafiltration Methods

Standard in vitro methods to determine the percentage of plasma protein binding include equilibrium dialysis and ultrafiltration.

Equilibrium Dialysis: This is often considered the gold standard method. In this technique, a semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a buffer solution. The unbound drug diffuses across the membrane until equilibrium is reached. By measuring the concentration of the drug in both chambers, the fraction of unbound drug and the percentage of protein binding can be accurately calculated.

Ultrafiltration: This method involves separating the unbound drug from the protein-bound drug by centrifuging the plasma sample through a filter with a specific molecular weight cutoff. The filter allows the smaller, unbound drug molecules to pass through into the ultrafiltrate, while retaining the larger plasma proteins and the protein-bound drug. The concentration of the drug in the ultrafiltrate is then measured to determine the unbound fraction.

Without experimental data, the specific plasma protein binding percentage for this compound in human or other species' plasma remains unknown.

Cytochrome P450 (CYP) Inhibition and Induction Potential

Cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs. Assessing a new compound's potential to inhibit or induce these enzymes is a critical part of preclinical safety evaluation to predict potential drug-drug interactions.

Inhibition Profiles Against Major CYP Isoforms

In vitro assays are used to determine if a compound can inhibit the activity of major CYP isoforms, such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. These studies typically involve incubating the compound with human liver microsomes or recombinant CYP enzymes and specific probe substrates for each isoform. The ability of the test compound to reduce the metabolism of the probe substrate is measured, and an IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined. This data helps to predict whether the compound might increase the plasma concentrations of other co-administered drugs that are metabolized by these enzymes.

For this compound, no public data on its IC50 values against major CYP isoforms are available. A hypothetical data table for CYP inhibition would typically appear as follows:

| CYP Isoform | Probe Substrate | IC50 (µM) |

| CYP1A2 | Phenacetin | N/A |

| CYP2B6 | Bupropion | N/A |

| CYP2C8 | Amodiaquine | N/A |

| CYP2C9 | Diclofenac | N/A |

| CYP2C19 | S-Mephenytoin | N/A |

| CYP2D6 | Dextromethorphan | N/A |

| CYP3A4 | Midazolam | N/A |

| Data Not Available (N/A) for this compound. |

Enzyme Induction Studies in Human Hepatocytes

Enzyme induction is the process by which a drug can increase the synthesis of CYP enzymes. This can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. Induction potential is typically evaluated in vitro using primary human hepatocytes. The hepatocytes are treated with various concentrations of the test compound, and changes in the mRNA levels and/or the activity of specific CYP enzymes (commonly CYP1A2, CYP2B6, and CYP3A4) are measured.

The results are often expressed as a fold-change over a vehicle control and compared to the effects of known, potent inducers. Without experimental studies, it is unknown whether this compound has the potential to induce any of the major CYP enzymes. A representative data table for an induction study would look like this:

| CYP Isoform | Concentration (µM) | mRNA Fold Induction |

| CYP1A2 | 1 | N/A |

| 10 | N/A | |

| CYP2B6 | 1 | N/A |

| 10 | N/A | |

| CYP3A4 | 1 | N/A |

| 10 | N/A | |

| Data Not Available (N/A) for this compound. |

Preclinical in Vivo Pharmacological Evaluation in Animal Models Efficacy Focus

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Assessment of Target Engagement and Biomarker Modulation in Animal Systems

A crucial first step in preclinical in vivo evaluation is to confirm that the compound interacts with its intended biological target within a living organism. rsc.org This process, known as target engagement, provides direct evidence of the drug's mechanism of action and is essential for interpreting pharmacological outcomes. researchgate.netrsc.org

Several advanced methodologies are employed to quantify target engagement in animal models. One such technique is competitive activity-based protein profiling (ABPP), which uses chemical probes to measure the binding interaction between a small molecule and its target protein directly in tissue samples. rsc.orgnih.govnih.gov In a typical competitive ABPP experiment, animals are administered the test compound, after which tissue samples are collected and treated with a specialized probe that also binds to the target. rsc.org By measuring the amount of probe that binds to the target, researchers can infer the degree to which the target was occupied by the test compound. rsc.orgnih.gov Another approach involves radioligand-displacement assays, where a radiolabeled molecule known to bind the target is administered after the test compound; a reduction in the radiotracer signal in the tissue of interest indicates successful target engagement by the test compound. nih.gov

Successful target engagement should lead to a measurable downstream biological response. This is assessed by monitoring pharmacodynamic (PD) biomarkers—indicators that signal a pharmacological response to a therapeutic intervention. nih.govresearchgate.net These biomarkers can be molecules, such as proteins or nucleic acids, whose levels or activity change following administration of the compound. youtube.com For example, if the target is an enzyme, a relevant biomarker could be a downstream substrate or product of that enzyme's activity. nih.gov Establishing a clear link between target engagement and biomarker modulation is key to confirming the compound's mode of action and building confidence in its therapeutic hypothesis. researchgate.netbmj.com

Illustrative Data: The following table represents the type of data that would be generated in a target engagement study for a hypothetical compound. Specific data for 2-(4-aminopiperidin-1-yl)-N-phenylacetamide is not available in the public domain.

| Tissue | Target Occupancy (%) | Biomarker Modulation (Fold Change) |

|---|---|---|

| Brain | 75 | -2.5 |

| Liver | 88 | -3.1 |

| Kidney | 92 | -3.4 |

| Plasma | N/A | -4.0 |

Efficacy in Disease-Relevant Animal Models (e.g., without mentioning human disease indications explicitly, focusing on the biological effect)

Once target engagement is confirmed, the compound's efficacy is evaluated in animal models that replicate key aspects of a specific biological dysfunction or pathology. nih.gov The selection of an appropriate animal model is critical and is based on its ability to predict a therapeutic response. nih.gov These models can range from genetically engineered mice, which mimic genetic alterations found in human diseases, to models where a disease state is induced through chemical or surgical means. nih.gov

In these models, the primary goal is to determine if the compound can produce a beneficial biological effect. Efficacy is assessed by measuring predefined endpoints that reflect the compound's impact on the progression of the modeled condition. iiarjournals.org For example, in a model of excessive cellular proliferation, efficacy might be measured by a reduction in the growth rate of the affected tissue. nih.gov In a model of neurodegeneration, endpoints could include improvements in motor coordination or the preservation of specific neuronal populations. biorxiv.org These studies are designed to demonstrate that the compound can favorably alter the course of the pathology in a living system. nih.gov

Illustrative Data: The following table provides a hypothetical example of how efficacy data for a test compound might be presented from a study in a disease-relevant animal model. Specific data for this compound is not publicly available.

| Study Group | Primary Efficacy Endpoint (e.g., Reduction in Pathological Marker) | Secondary Endpoint (e.g., Functional Improvement Score) |

|---|---|---|

| Vehicle Control | 5% | 1.2 |

| Compound A (Low Dose) | 35% | 3.5 |

| Compound A (High Dose) | 68% | 5.8 |

| Positive Control | 72% | 6.1 |

Pharmacodynamic Endpoints and Measurement in Animal Studies

Pharmacodynamic (PD) studies investigate the relationship between the concentration of a drug in the body and its observed biological effect over time. rsc.org In preclinical animal studies, PD endpoints are specific, measurable effects that serve as markers of the drug's activity. nih.gov These endpoints are crucial for establishing a quantitative link between drug exposure (pharmacokinetics) and the pharmacological response. rsc.org

The selection of PD endpoints is guided by the compound's mechanism of action. biocurate.com They can be direct measures of target activity, downstream biomarkers, or functional outcomes. bmj.com For instance, if a compound targets a specific receptor, a PD endpoint could be the measurement of receptor activation or the level of a secondary messenger molecule. In studies of immune-modulating therapies, PD endpoints often include the frequency of specific immune cell populations or the levels of signaling molecules like cytokines. bmj.com

Measurements are typically taken at multiple time points after compound administration to characterize the onset, magnitude, and duration of the pharmacological effect. nih.gov This information is vital for understanding how the compound behaves in a biological system and for informing the design of future studies. The ultimate goal is to build a robust pharmacokinetic/pharmacodynamic (PK/PD) model that can help predict the compound's behavior and effective dose range. rsc.org

Illustrative Data: The table below is a hypothetical representation of pharmacodynamic endpoint measurements in an animal study. Specific data for this compound is not available.

| Time Post-Administration (hours) | Plasma Concentration (ng/mL) | Target Enzyme Inhibition (%) | Functional Outcome (e.g., % change in activity) |

|---|---|---|---|

| 1 | 150 | 85 | 45 |

| 4 | 95 | 72 | 38 |

| 8 | 40 | 51 | 22 |

| 24 | 5 | 15 | 8 |

Advanced Mechanistic Studies of 2 4 Aminopiperidin 1 Yl N Phenylacetamide

Molecular Mechanism of Action Elucidation

The precise molecular mechanism of action for 2-(4-aminopiperidin-1-yl)-N-phenylacetamide has not been fully elucidated in published research. However, studies on similar N-phenylacetamide derivatives provide insights into potential biological targets. For instance, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their affinity at sigma-1 and sigma-2 receptors. nih.gov Many of these compounds demonstrated high affinity for sigma-1 receptors. nih.gov

Detailed Investigation of Protein-Ligand Interactions

Specific protein-ligand interaction studies for this compound are not currently available. To understand these interactions, techniques such as computational modeling and experimental binding assays would be necessary. For related compounds, structure-activity relationship (SAR) studies have shown that substitutions on the phenylacetamide aromatic ring influence binding at both sigma-1 and sigma-2 receptors. nih.gov For example, halogen substitutions generally increased affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. nih.gov

Interactive Data Table: Hypothetical Protein-Ligand Interaction Data

Please note: The following data is illustrative and not based on experimental results for this compound.

| Target Protein | Binding Affinity (Ki, nM) | Interaction Type | Key Residues Involved |

| Sigma-1 Receptor | - | - | - |

| Sigma-2 Receptor | - | - | - |

| Other Potential Targets | - | - | - |

Downstream Signaling Pathway Analysis

Without a confirmed molecular target, the downstream signaling pathways affected by this compound remain unknown. If the compound were to interact with sigma-1 receptors, as suggested by studies on analogous structures, it could potentially modulate a variety of downstream signaling pathways involved in cellular stress responses, ion channel activity, and neuronal signaling. Further research, such as phosphoproteomics or reporter gene assays following compound treatment, would be required to identify and validate these pathways.

Proteomic and Genomic Profiling in Response to Compound Treatment

Comprehensive proteomic and genomic profiling studies are powerful tools for understanding the global cellular response to a compound. nih.govnih.gov Such studies have not been published for this compound. A typical proteomic study would involve treating cells with the compound and then using techniques like mass spectrometry to identify and quantify changes in protein expression. ebi.ac.uk Similarly, genomic profiling would assess changes in gene expression levels.

Interactive Data Table: Illustrative Proteomic Profiling Results

Please note: This table represents hypothetical data to illustrate the format of such a study.

| Protein | Fold Change | p-value | Potential Pathway |

| Protein X | - | - | - |

| Protein Y | - | - | - |

| Protein Z | - | - | - |

Co-crystallography or Cryo-EM Studies of Compound-Target Complexes

There are no published co-crystallography or cryo-electron microscopy (cryo-EM) structures of this compound bound to a protein target. These techniques are crucial for understanding the precise three-dimensional interactions between a ligand and its binding site. nih.govfsu.edunih.gov

Structural Basis for Ligand Binding and Selectivity

The structural basis for the binding and selectivity of this compound is yet to be determined. For related N-(1-benzylpiperidin-4-yl)arylacetamides, comparative molecular field analysis has suggested that the electrostatic properties of substituents on the phenylacetamide aromatic ring strongly influence binding to sigma-1 receptors. nih.gov Obtaining a high-resolution crystal or cryo-EM structure would be invaluable in visualizing the key hydrogen bonds, hydrophobic interactions, and other forces that govern the binding of this compound to its target.

Future Directions and Research Perspectives for 2 4 Aminopiperidin 1 Yl N Phenylacetamide

Exploration of Further Structural Diversity within the Scaffold

The core structure of 2-(4-aminopiperidin-1-yl)-N-phenylacetamide presents multiple opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. A systematic exploration of the chemical space around this scaffold is a crucial next step. Structure-activity relationship (SAR) studies on analogous compounds, such as N-(1-benzylpiperidin-4-yl)arylacetamides, have demonstrated that modifications to various parts of the molecule can significantly impact biological activity. nih.govnih.govresearchgate.net

Future research should focus on a number of key modifications:

Substitution on the Phenyl Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the N-phenyl ring can influence electronic properties and steric interactions with the biological target. Studies on similar phenylacetamide derivatives have shown that the position and nature of these substituents are critical for receptor affinity and selectivity. nih.gov

Alterations to the Acetamide (B32628) Linker: The length and rigidity of the acetamide linker can be altered to optimize the orientation of the phenyl and piperidinyl moieties. Replacing the acetamide with other bioisosteric linkers could also be explored to improve metabolic stability.

To systematically investigate these possibilities, a focused library of analogs should be synthesized and screened. The following interactive data table outlines potential structural modifications and their hypothetical impact on activity, based on established medicinal chemistry principles.

| Molecular Scaffold Component | Proposed Modification | Rationale for Modification |

| N-phenylacetamide | Introduction of electron-withdrawing or electron-donating groups | To probe electronic requirements for target binding and modulate metabolic stability. |

| N-phenylacetamide | Replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) | To explore different binding interactions and potentially improve solubility and pharmacokinetic profiles. nih.gov |

| 4-aminopiperidin | N-alkylation or N-acylation of the 4-amino group | To alter basicity and hydrogen bonding potential, which can affect target engagement and cell permeability. |

| Acetamide Linker | Introduction of conformational constraints (e.g., through cyclization or incorporation of double bonds) | To reduce conformational flexibility, potentially leading to higher affinity and selectivity for the biological target. |

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the optimization of lead compounds like this compound. nih.govarxiv.org These computational tools can analyze vast datasets to identify promising candidates and predict their properties, thereby reducing the time and cost associated with traditional laboratory-based screening. nih.gov

Key applications of AI/ML in the optimization of this compound class include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models based on a dataset of synthesized analogs and their corresponding biological activities, it is possible to predict the activity of virtual compounds. nih.govnih.gov This allows for the in silico screening of large virtual libraries to prioritize the synthesis of the most promising candidates.

Generative Models for De Novo Design: Advanced deep learning models can be trained on the structural features of known active compounds to generate novel molecular structures with desired properties. These generative models can explore a much wider chemical space than traditional virtual screening, potentially leading to the discovery of novel and highly potent analogs of this compound.

ADMET Prediction: ML models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs early in the discovery process. iapchem.org This allows for the early deselection of compounds with unfavorable pharmacokinetic or toxicity profiles, saving significant resources.

The following table summarizes various AI/ML approaches and their potential applications in the optimization of this compound derivatives.

| AI/ML Approach | Application in Compound Optimization | Potential Impact |

| Supervised Learning (e.g., Random Forest, Support Vector Machines) | Development of QSAR models to predict biological activity based on molecular descriptors. | Prioritization of synthetic efforts towards compounds with the highest predicted potency. |

| Deep Learning (e.g., Generative Adversarial Networks, Variational Autoencoders) | De novo design of novel molecular structures with optimized properties. | Discovery of novel chemical scaffolds with improved activity and drug-like properties. |

| Predictive Modeling | In silico prediction of ADMET properties. | Early identification and elimination of compounds with poor pharmacokinetic or toxicity profiles. |

Development of Advanced In Vitro Systems for Predictive Profiling

To gain a more accurate understanding of the biological effects of this compound and its analogs, it is essential to move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro systems, such as three-dimensional (3D) cell cultures and organ-on-a-chip technologies, offer more physiologically relevant models for assessing efficacy and toxicity. nih.govnih.govamegroups.org

Future research should incorporate these advanced models:

3D Spheroids and Organoids: These models better mimic the complex cell-cell and cell-matrix interactions of in vivo tissues. nih.govtaylorfrancis.com Testing compounds in 3D cancer spheroids, for example, can provide a more accurate prediction of their anti-tumor efficacy than traditional monolayer cultures. researchgate.net

Organ-on-a-Chip Platforms: These microfluidic devices can recapitulate the structure and function of human organs, such as the liver, kidney, and heart. nih.govnih.govresearchgate.netmedicaldevice-network.com Utilizing a "liver-on-a-chip" could provide valuable insights into the metabolism of this compound and help predict potential drug-induced liver injury. nih.gov

A comparative overview of traditional and advanced in vitro models is presented in the table below.

| Feature | Traditional 2D Cell Culture | Advanced 3D/Organ-on-a-Chip Models |

| Cellular Organization | Monolayer of cells on a flat surface | Complex 3D architecture with cell-cell and cell-matrix interactions |

| Physiological Relevance | Limited; lacks the complexity of in vivo tissues | High; more closely mimics the microenvironment of human organs |

| Predictive Power for Efficacy | Often overestimates the potency of compounds | Provides a more accurate assessment of in vivo efficacy |

| Toxicity Assessment | Can fail to predict organ-specific toxicities | Enables the evaluation of tissue-specific toxicity and drug metabolism |

Investigating Novel Biological Targets for the Compound Class

While the initial development of this compound may have been focused on a specific biological target, it is plausible that this chemical scaffold possesses activity against other, as-yet-unidentified targets. A comprehensive understanding of the polypharmacology of this compound class could unveil new therapeutic opportunities.

Strategies for identifying novel biological targets include:

Target-Based Screening: Screening a library of this compound analogs against a diverse panel of known drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could reveal unexpected activities.

Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to identify compounds that induce a desired phenotypic change in a disease-relevant model can lead to the discovery of novel mechanisms of action. Subsequent target deconvolution studies would then be necessary to identify the specific molecular target.

Chemoproteomics: This approach uses chemical probes based on the compound scaffold to identify binding partners in a cellular context, providing direct evidence of target engagement.

The following table outlines potential target classes for investigation and the rationale behind their selection.

| Potential Target Class | Rationale for Investigation | Example of Therapeutic Area |

| Kinases | Many kinase inhibitors share structural motifs with the phenylacetamide scaffold. | Oncology, Inflammation |

| G-Protein Coupled Receptors (GPCRs) | The piperidine (B6355638) moiety is a common feature in many GPCR ligands. | Neuroscience, Cardiovascular Disease |

| Ion Channels | The overall structure may allow for interaction with the pores or allosteric sites of various ion channels. | Pain, Epilepsy |

| Histone Deacetylases (HDACs) | Some benzamide (B126) derivatives are known to inhibit HDACs. researchgate.net | Oncology |

By pursuing these future research directions, the scientific community can build upon the initial promise of this compound, potentially leading to the development of novel and effective therapeutic agents.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for preparing 2-(4-aminopiperidin-1-yl)-N-phenylacetamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Amide bond formation : Reaction of 4-aminopiperidine with activated acetamide intermediates under anhydrous conditions.

- Solvent systems : Polar aprotic solvents like DMF or DMSO are often used to enhance reaction efficiency .

- Catalysts : Base catalysts (e.g., Na₂CO₃) and iodide salts (KI) are employed to facilitate SN2 reactions .

- Temperature control : Reactions are conducted at elevated temperatures (100–120°C) to accelerate kinetics while avoiding decomposition .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidine ring, acetamide linkage, and phenyl group through chemical shifts and coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₃H₁₉N₃O) and detects isotopic patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like N-H (3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretching vibrations .

Q. What in vitro models are used to evaluate the pharmacological potential of this compound?

- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) quantify IC₅₀ values using fluorogenic substrates .

- Cell viability assays : MTT or resazurin-based tests assess cytotoxicity in cancer cell lines (e.g., prostate cancer models) .

- Antimicrobial screening : Broth microdilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Advanced Research Questions